(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] is an organic compound characterized by its unique structure, which includes a cyclohexene ring and two 4-bromophenyl diazene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] typically involves the reaction of cyclohexene with 4-bromophenyl diazonium salts under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) chloride, and a solvent, such as acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
CAS No. |
114263-23-9 |
---|---|
Molecular Formula |
C18H16Br2N4 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[2-[(4-bromophenyl)diazenyl]cyclohexen-1-yl]diazene |
InChI |
InChI=1S/C18H16Br2N4/c19-13-5-9-15(10-6-13)21-23-17-3-1-2-4-18(17)24-22-16-11-7-14(20)8-12-16/h5-12H,1-4H2 |
InChI Key |
XRRQCEDUIQDVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)N=NC2=CC=C(C=C2)Br)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.